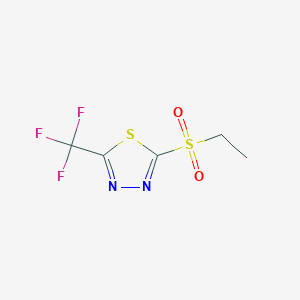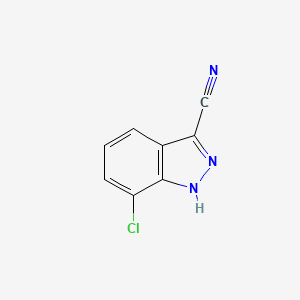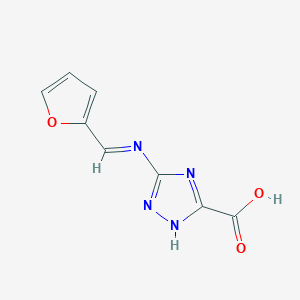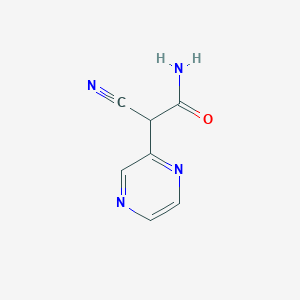![molecular formula C20H45N3 B13093549 N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is an organic compound with the molecular formula C20H45N3. It is a clear liquid that ranges in color from light orange to yellow to green. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with butyl halides under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’‘,N’'-Tetraethyldiethylenetriamine
- N,N,N’‘,N’'-Tetramethyldiethylenetriamine
- N,N,N’‘,N’'-Tetra-n-propyldiethylenetriamine
Uniqueness
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is unique due to its larger butyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it distinct from its smaller alkyl group counterparts, offering different properties and applications .
Properties
Molecular Formula |
C20H45N3 |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3/c1-5-9-13-21-14-18-23(17-12-8-4)20-19-22(15-10-6-2)16-11-7-3/h21H,5-20H2,1-4H3 |
InChI Key |
OYPYPCMBTYFGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN(CCCC)CCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


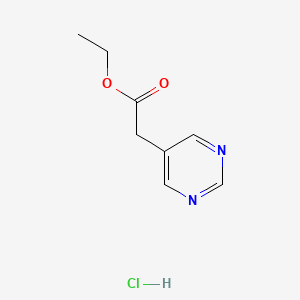
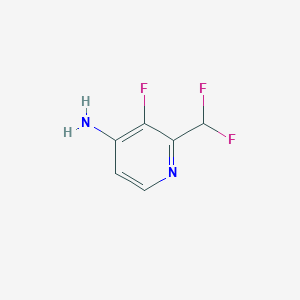
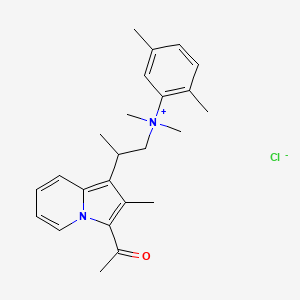
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)





